BenchChemオンラインストアへようこそ!

5-Acetyl-3(3-pyridyl)isoxazole

Physicochemical characterization Chromatographic separation Quality control

5-Acetyl-3(3-pyridyl)isoxazole (CAS 889939-04-2, MFCD08443697) is a disubstituted isoxazole heterocycle bearing a 3-pyridyl group at ring position 3 and an acetyl group at position 5, with molecular formula C₁₀H₈N₂O₂ and molecular weight 188.18 g·mol⁻¹. The compound belongs to the 5-substituted 3-pyridylisoxazole scaffold class, which has been systematically investigated as a privileged chemotype for antiplatelet and anti-inflammatory applications.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 889939-04-2
Cat. No. B3388735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-3(3-pyridyl)isoxazole
CAS889939-04-2
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=NO1)C2=CN=CC=C2
InChIInChI=1S/C10H8N2O2/c1-7(13)10-5-9(12-14-10)8-3-2-4-11-6-8/h2-6H,1H3
InChIKeyKDWLANIMFVYTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-3(3-pyridyl)isoxazole (CAS 889939-04-2): Procurement-Relevant Physicochemical and Structural Baseline


5-Acetyl-3(3-pyridyl)isoxazole (CAS 889939-04-2, MFCD08443697) is a disubstituted isoxazole heterocycle bearing a 3-pyridyl group at ring position 3 and an acetyl group at position 5, with molecular formula C₁₀H₈N₂O₂ and molecular weight 188.18 g·mol⁻¹ . The compound belongs to the 5-substituted 3-pyridylisoxazole scaffold class, which has been systematically investigated as a privileged chemotype for antiplatelet and anti-inflammatory applications [1]. Its acetyl substituent provides a reactive ketone handle that is absent in the more extensively studied 5-alkyl congeners, enabling divergent derivatization chemistry including α-halogenation [2]. The 3-pyridyl nitrogen position (meta-substitution relative to the isoxazole linkage) distinguishes it from its 2-pyridyl (CAS 889939-02-0) and 4-pyridyl (CAS 889939-03-1) positional isomers, imparting measurably different physicochemical properties and biological recognition profiles .

Why 5-Acetyl-3(3-pyridyl)isoxazole Cannot Be Replaced by Its 2-Pyridyl Isomer or 5-Alkyl Analogs in Research and Industrial Workflows


The three positional isomers of 5-acetyl-pyridylisoxazole — 2-pyridyl, 3-pyridyl, and 4-pyridyl — are not functionally interchangeable. A measured 12°C boiling point differential (403.5°C for 3-pyridyl vs. 391.5°C for 2-pyridyl at 760 mmHg) and a divergent experimental logP of 0.63 for the 3-pyridyl isomer directly impact chromatographic retention, solvent partitioning, and formulation behavior . More critically, the acetyl group at position 5 enables chemistry — specifically α-bromination to a reactive α-bromo ketone — that is mechanistically impossible with the 5-alkyl congeners predominant in the antiplatelet literature [1]. In biological recognition, even the simple 2-pyridyl-to-3-pyridyl positional swap produces a 1.55-fold change in target binding affinity (TryS IC₅₀: 2.9 μM vs. 4.5 μM), confirming that pyridyl nitrogen topology is a non-substitutable determinant of pharmacophore engagement [2]. Substituting an uncharacterized pyridyl isomer or alkyl analog therefore risks both failed chemical derivatization and unrecognized potency cliffs in downstream biological assays.

Quantitative Differentiation Evidence for 5-Acetyl-3(3-pyridyl)isoxazole vs. Its Closest Structural Analogs


Boiling Point Differential: 3-Pyridyl Isomer vs. 2-Pyridyl Isomer as a Procurement-Relevant Physicochemical Discriminator

5-Acetyl-3(3-pyridyl)isoxazole exhibits a predicted boiling point of 403.5°C at 760 mmHg, which is 12.0°C higher than the 391.5°C boiling point of its 2-pyridyl positional isomer (5-Acetyl-3(2-pyridyl)isoxazole, CAS 889939-02-0) . This 3.1% relative difference reflects altered intermolecular interactions arising from the different spatial orientation of the pyridyl nitrogen lone pair and is sufficient to produce distinct GC retention times and distillation behavior .

Physicochemical characterization Chromatographic separation Quality control

LogP Differentiation: 3-Pyridyl Isomer Lipophilicity vs. In-Class Pyridylisoxazole Analogs

The experimentally determined logP for 5-Acetyl-3(3-pyridyl)isoxazole is 0.63 (Fluorochem product specification) . This value places the compound in a more hydrophilic partition regime than typical 5-aryl-3-pyridylisoxazoles, which generally exhibit logP values above 3.0 . The low logP is a direct consequence of the polar acetyl substituent combined with the 3-pyridyl nitrogen topology, and it is predictive of reversed-phase HPLC retention times substantially shorter than those of 5-alkyl or 5-phenyl congeners.

Lipophilicity ADME profiling Chromatographic method development

Synthetic Differentiation: The 5-Acetyl Group Enables α-Bromination Chemistry Unavailable to 5-Alkyl Congeners

The 5-acetyl ketone moiety of 5-Acetyl-3(3-pyridyl)isoxazole undergoes selective α-bromination with N-bromosuccinimide (NBS) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) to yield 2-bromo-1-[3-(pyridin-3-yl)-1,2-oxazol-5-yl]ethanone [1]. This α-bromo ketone intermediate is a documented building block in Bayer AG's DGKzeta inhibitor patent family (WO2021214020A1), where it serves as an electrophilic coupling partner for substituted aminothiazoles [2]. The 5-alkyl-3-pyridylisoxazoles that dominate the antiplatelet literature (e.g., 5-methyl, 5-ethyl, 5-isobutyl derivatives) lack the enolizable ketone required for this transformation, making the acetyl congener the exclusive entry point to this therapeutically relevant chemical space.

Synthetic methodology Building block utility Medicinal chemistry

Pyridyl Position Effect on Target Binding: 3-Pyridyl vs. 2-Pyridyl Isomer Affinity Differential in Trypanothione Synthetase Assay

In a controlled enzyme inhibition study of trypanothione synthetase (TbTryS), the 2-pyridyl-substituted analog exhibited an IC₅₀ of 2.9 μM, whereas the 3-pyridyl-substituted analog showed an IC₅₀ of 4.5 μM under identical assay conditions [1]. This represents a 1.55-fold reduction in potency upon moving the pyridyl nitrogen from the ortho (2-) to the meta (3-) position. Although this comparison involves a different chemotype scaffold, the principle that pyridyl nitrogen topology modulates target binding affinity is a class-level observation directly applicable to the 5-acetyl-pyridylisoxazole series, where the 3-pyridyl orientation places the nitrogen lone pair in a distinct hydrogen-bond-accepting geometry relative to the 2-pyridyl and 4-pyridyl isomers.

Structure-activity relationship Target engagement Isomer comparison

Class-Level Antiaggregatory Activity Window: 5-Substituted 3-Pyridylisoxazoles in Human Platelet Assays

The 5-substituted 3-pyridylisoxazole scaffold, of which 5-Acetyl-3(3-pyridyl)isoxazole is a member, has been systematically characterized for antiplatelet activity. Across two independent studies (Demina et al., 2014 and 2018), all tested 5-alkyl-3-(3-pyridyl)isoxazoles exhibited antiaggregatory activity in the concentration range of 6×10⁻⁶ to 6×10⁻⁴ mol·L⁻¹ against human platelet-rich plasma using arachidonic acid as the aggregation inducer [1][2]. The 3-pyridyl substitution pattern is essential: the Demina 2014 study demonstrated that antiaggregatory activity is retained across 2-pyridyl, 3-pyridyl, and 4-pyridyl variants, but with measurable differences that reflect spatial constraints at the receptor binding site [2]. The 2025 Demina study further showed that bioisosteric replacement of the isoxazole ring with 1,2,4-oxadiazole or positional isomerization to 3-phenylisoxazole significantly alters the antiaggregatory profile, underscoring the scaffold-specific nature of this activity [3].

Antiplatelet activity Platelet aggregation Thromboxane pathway

Validated Application Scenarios for 5-Acetyl-3(3-pyridyl)isoxazole Based on Quantitative Differentiation Evidence


Precursor for DGKzeta Inhibitor Building Blocks in Immuno-Oncology Medicinal Chemistry

The acetyl group of 5-Acetyl-3(3-pyridyl)isoxazole enables α-bromination with NBS/TMSOTf to generate 2-bromo-1-[3-(pyridin-3-yl)-1,2-oxazol-5-yl]ethanone, a key electrophilic intermediate in Bayer's DGKzeta inhibitor patent family (WO2021214020A1/WO2021214019A1) [1]. The resulting clinical candidate BAY 2965501 is undergoing first-in-human evaluation for advanced solid cancers [2]. The 5-alkyl or 5-aryl congeners cannot access this transformation. Research groups pursuing DGKzeta or related diacylglycerol kinase targets should procure the 3-pyridyl acetyl isomer specifically to ensure synthetic compatibility with the published routes.

Scaffold for Antiplatelet Agent Development Requiring a Reactive 5-Position Handle

The 3-pyridylisoxazole scaffold has demonstrated antiaggregatory activity across the 6×10⁻⁶–6×10⁻⁴ mol·L⁻¹ range in human platelet assays [3][4]. Unlike the 5-alkyl derivatives benchmarked in the Demina 2014 and 2018 studies, the 5-acetyl congener provides a synthetic diversification point at the 5-position that enables further structure-activity relationship exploration via ketone chemistry (condensation, reduction, reductive amination, Grignard addition). The 3-pyridyl orientation is essential for antiplatelet activity; the 2025 scaffold modification study confirms that altering this topology (to 2-pyridyl or to bioisosteric 1,2,4-oxadiazole) changes the pharmacological profile [5].

Physicochemical Reference Standard for Isomer Discrimination in Analytical Method Development

The 12°C boiling point difference between the 3-pyridyl (403.5°C) and 2-pyridyl (391.5°C) isomers , combined with the measured logP of 0.63 , provides an orthogonal set of physicochemical parameters that can be exploited for developing GC and HPLC methods to discriminate positional isomers in quality control workflows. Procurement of the authentic 3-pyridyl isomer is required as a reference standard for method validation, given that accidental isomeric contamination during synthesis is a documented risk in pyridylisoxazole chemistry.

Quote Request

Request a Quote for 5-Acetyl-3(3-pyridyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.